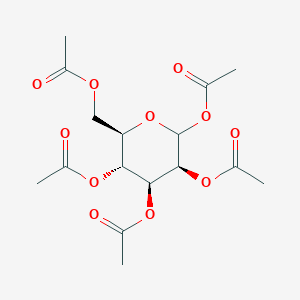

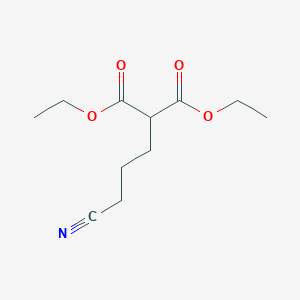

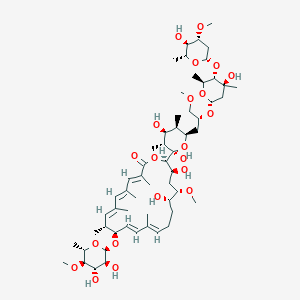

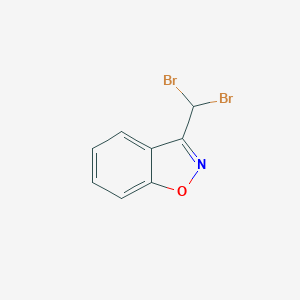

![molecular formula C₂₀H₁₁NO₇ B015265 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- CAS No. 3326-35-0](/img/structure/B15265.png)

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiro compounds related to the chemical name has been reported with high yields through reactions involving fluorescein and other reactants under varying conditions. For example, Arrousse et al. (2020) described the synthesis of a related compound, 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis (3-methylbenzenesulfonate), achieving a 91% yield through the reaction between fluorescein and 4-methylbenzenesulfonyl chloride. This process highlighted an environmentally friendly, mild condition protocol for preparing xanthene derivatives, supported by spectroscopic methods and theoretical studies using DFT methods for reaction analysis (Arrousse et al., 2020).

Molecular Structure Analysis

The molecular structure of the synthesized compounds is typically confirmed through various spectroscopic methods, including H NMR, C NMR, infrared, and mass spectrometry data. The structural determination supports the identification of the organic dye's specific features, which are essential for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactions of spiro compounds often involve interactions with other substances that can modify their properties. For instance, the study by Arrousse et al. (2020) also delved into the anti-corrosion behavior of the synthesized compound, showing its potential as a corrosion inhibitor in acidic mediums. This demonstrates the compound's chemical reactivity and its potential applications in protecting materials from corrosion (Arrousse et al., 2020).

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, optical transparency, and thermal stability, are critical for their application in various domains. For example, high organosolubility and optical transparency have been noted in novel polyimides derived from spiro compounds, indicating their suitability for applications requiring these specific properties (Shu-jiang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Anti-Corrosion Properties

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have demonstrated significant anti-corrosion properties. For instance, 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methylbenzenesulfonate) exhibited an inhibition efficiency of 93% on mild steel corrosion in molar hydrochloric acid solution. The compound's effectiveness as a corrosion inhibitor in acidic media was affirmed through absorbance difference measurements and surface analysis using scanning electron microscopy (SEM) and Energy Dispersive X-ray (EDX) methods (Arrousse et al., 2020). Another study on xanthene derivatives, namely NAR2 and NAR3, reported inhibition efficiencies of 93% and 89% respectively for mild steel corrosion in 1 M HCl solution, emphasizing the non-toxicity and protective film formation abilities of these compounds (Arrousse et al., 2021).

Application in Smart Coatings

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have also found applications in smart coatings. For instance, spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-[(1-methylethylidene)amino] ("FD1"), was successfully used as a smart indicator in epoxy-based coatings for early detection of steel corrosion. The "turn-on" fluorescence property of FD1 in the presence of ferric ions at the anodic site of corrosion was pivotal in signaling early stages of metal damage, providing a nondestructive method for corrosion detection (Augustyniak et al., 2009).

Synthesis and Characterization

A number of studies have focused on the synthesis, characterization, and theoretical study of various spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives. These studies not only shed light on the compound's structure and properties but also provide insights into the quantum chemical parameters and theoretical aspects of these reactions. For example, the synthesis and characterization of 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate were carried out, revealing its optical properties and potential as a colored pigment (Arrousse et al., 2020).

Fluorescent Probing

The compound has been utilized in the design of novel fluorescent probes for biological and environmental monitoring. For instance, a novel fluorescent probe based on 3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6'-yl-2,4-dinitrobenzenesulfonate was developed for detecting cysteine levels in milk and water samples. The probe's sensitivity and distinct color response make it a promising tool for quantitative and visual detection of cysteine (Wang et al., 2018).

Eigenschaften

IUPAC Name |

3',6'-dihydroxy-6-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20/h1-9,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACQOMKZFGNRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062980 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- | |

CAS RN |

3326-35-0 | |

| Record name | 3′,6′-Dihydroxy-5-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.